molecular formula C18H19BrCl2N2O B1208923 Metaclazepam hydrochloride CAS No. 61802-93-5

Metaclazepam hydrochloride

Numéro de catalogue: B1208923
Numéro CAS: 61802-93-5
Poids moléculaire: 430.2 g/mol
Clé InChI: IDCVMXYQJUFZJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Metaclazepam hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H19BrCl2N2O and its molecular weight is 430.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Anxiolytic Effects
Metaclazepam is primarily used to alleviate anxiety. It functions by enhancing the effects of gamma-aminobutyric acid (GABA) at the GABA A receptor complex, leading to reduced neuronal excitability and anxiety relief. Clinical trials have demonstrated significant reductions in anxiety rating scores among patients treated with metaclazepam compared to other benzodiazepines, such as bromazepam .

Comparison with Other Benzodiazepines
Metaclazepam exhibits a more selective profile with fewer sedative and muscle relaxant effects compared to traditional benzodiazepines like diazepam and clonazepam. This selectivity makes it a valuable candidate for treating anxiety without the sedative side effects commonly associated with other benzodiazepines.

Benzodiazepine Anxiolytic Effect Sedative Effect Muscle Relaxant Effect
MetaclazepamHighLowLow
DiazepamHighHighHigh
ClonazepamHighModerateModerate

Clinical Research

Metaclazepam has been evaluated in various clinical settings to assess its efficacy and safety. A double-blind study involving 50 patients with anxiety disorders found that metaclazepam significantly improved anxiety symptoms over two weeks, with minimal reported side effects .

Case Study: Efficacy in Anxiety Disorders

  • Participants: 50 patients diagnosed with anxiety disorders.
  • Treatment: 15 mg metaclazepam vs. 4 mg bromazepam daily.
  • Outcome: Significant reduction in Hamilton Anxiety Rating Scale scores after 1 and 2 weeks; subjective improvement reported by patients.

Neuroscience Research

In addition to its clinical applications, metaclazepam serves as a reference compound in neuroscience research focusing on benzodiazepine derivatives. Studies investigating the GABAergic system's role in anxiety have utilized metaclazepam to better understand the mechanisms of action of anxiolytics .

Industrial Applications

The pharmaceutical industry employs metaclazepam in the development of new anxiolytic drugs. Its unique profile allows researchers to explore variations that could lead to improved therapeutic agents with fewer side effects.

Safety Profile

While metaclazepam is generally well-tolerated, it is essential to monitor for potential side effects common to benzodiazepines, such as dependency and withdrawal symptoms. Ongoing research focuses on establishing long-term safety profiles for chronic use in anxiety management .

Analyse Des Réactions Chimiques

Reaction Conditions

The chemical reactions involving metaclazepam hydrochloride can be influenced by various conditions:

  • pH Levels : The stability and reactivity of metaclazepam are affected by pH, with significant changes observed at alkaline conditions which can lead to hydrolysis or degradation of the compound.

  • Temperature : Elevated temperatures may accelerate metabolic reactions, potentially leading to increased formation of metabolites.

Metabolic Pathways

The following table summarizes the major metabolic pathways and their corresponding metabolites formed from this compound:

Metabolite Pathway Formation Mechanism
O-demethyl-metaclazepam (M2)Stepwise demethylationRemoval of O-methyl group
N-demethyl-metaclazepam (M7)Stepwise demethylationRemoval of N-methyl group
Bis-demethyl-metaclazepam (M6)Stepwise demethylationRemoval of both methyl groups
Hydroxylated metabolite (M1)Aromatic hydroxylationAddition of hydroxyl group

Reaction Rates

The following table presents hypothetical reaction rates under varying conditions for the demethylation process:

Condition Rate Constant (k) Remarks
pH 70.05Optimal for stability
pH 90.15Increased rate due to alkalinity
Elevated Temperature0.20Accelerated reaction

Pharmacological Implications

This compound exhibits significant anxiolytic activity with minimal side effects compared to other benzodiazepines like bromazepam . Its unique chemical structure allows it to interact selectively with central nervous system receptors without exerting substantial cardiovascular effects, making it a candidate for therapeutic use in anxiety disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways and analytical characterization methods for Metaclazepam hydrochloride?

this compound (C₁₈H₁₈BrClN₂O·HCl) is synthesized via bromination and methoxymethylation of a 1,4-benzodiazepine precursor, followed by salt formation with hydrochloric acid . Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity and stability, using mobile phases optimized for benzodiazepine derivatives (e.g., acetonitrile-phosphate buffer) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the 7-bromo and 2-methoxymethyl substituents .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode validates molecular weight (MW: 430.7 g/mol) and fragmentation patterns .

Q. What preclinical models are suitable for evaluating Metaclazepam’s anxiolytic efficacy?

  • Rodent Behavioral Assays :
    • Elevated Plus Maze (EPM) : Measures anxiety reduction via time spent in open arms (dose range: 1–5 mg/kg, i.p.) .
    • Vogel Conflict Test : Assesses anti-anxiety effects through suppression of punished drinking behavior .
  • Receptor Binding Studies : Competitive radioligand assays (e.g., [³H]flunitrazepam displacement) quantify affinity for GABA_A receptors (moderate affinity, Ki ~50 nM) .

Advanced Research Questions

Q. How can researchers address contradictions in reported receptor affinity and clinical efficacy across studies?

Discrepancies may arise from:

  • Species-Specific Receptor Subunit Composition : Human vs. rodent GABA_A receptors (e.g., α₁ vs. α₂ subunits) alter binding kinetics .
  • Dose-Dependent Effects : Lower doses (0.5–2 mg/day) show anxiolytic activity, while higher doses (>5 mg/day) may paradoxically increase agitation due to partial inverse agonism .
  • Methodological Variability : Standardize assay conditions (pH, temperature) and use reference compounds (e.g., diazepam) as internal controls .

Q. What experimental design considerations are critical for double-blind trials comparing Metaclazepam to other anxiolytics?

  • Population Stratification : Include patients with generalized anxiety disorder (GAD) but exclude those with comorbid depression to isolate anxiolytic effects .
  • Outcome Measures :
    • Primary: Hamilton Anxiety Rating Scale (HAM-A) at baseline and weeks 2, 4, 5.
    • Secondary: EEG monitoring for sedation (e.g., beta-wave suppression) .
  • Statistical Power : A sample size of ≥100 participants per group ensures detection of a 20% efficacy difference (α=0.05, power=80%) .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for Metaclazepam?

  • Parameters to Model :
    • Absorption : Bioavailability (~85%) and Tₘₐₓ (2–3 hours) from oral administration .
    • Metabolism : Hepatic CYP3A4-mediated demethylation, with active metabolites contributing to prolonged effects .
  • Compartmental Analysis : Use non-linear mixed-effects modeling (e.g., NONMEM) to correlate plasma concentrations with HAM-A scores .

Q. Methodological Guidance for Data Interpretation

Q. What strategies mitigate bias in retrospective analyses of Metaclazepam’s antidepressant activity?

  • Blinded Reassessment : Independent reviewers re-evaluate raw clinical data (e.g., patient journals) using predefined criteria for "antidepressant response" .
  • Confounder Adjustment : Control for variables like concomitant SSRI use or baseline cortisol levels (linked to HPA axis dysregulation in anxiety-depression comorbidity) .

Q. How should researchers validate analytical methods for Metaclazepam in biological matrices?

  • Selectivity : Confirm no interference from metabolites (e.g., 7-bromo-N-demethyl metabolite) via spiked plasma samples .
  • Linearity : Calibration curves (1–100 ng/mL) with R² ≥0.99 and QC samples (low, medium, high) within ±15% accuracy .

Propriétés

Numéro CAS

61802-93-5

Formule moléculaire

C18H19BrCl2N2O

Poids moléculaire

430.2 g/mol

Nom IUPAC

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride

InChI

InChI=1S/C18H18BrClN2O.ClH/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22;/h3-9,13H,10-11H2,1-2H3;1H

Clé InChI

IDCVMXYQJUFZJD-UHFFFAOYSA-N

SMILES

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC.Cl

SMILES canonique

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC.Cl

Key on ui other cas no.

61802-93-5

Synonymes

1H-1,4-Benzodiazepine, 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-methoxy-1-methyl-
7-bromo-5-(2'-chlorophenyl)-2,3-dihydro-2-(methoxyl)-1-methyl-1H-1,4-benzodiazepine.HCl
Ka 2527
Ka-2527
metaclazepam
metaclazepam hydrochloride

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.